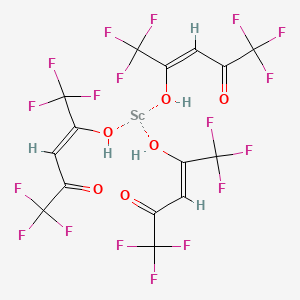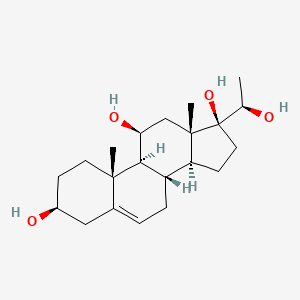
Cortisol 21-Tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortisol 21-Tosylate is a synthetic derivative of cortisol, a hormone produced by the adrenal gland. This compound has garnered significant attention in various fields of research due to its potential therapeutic and toxic effects, as well as its role in pollution management and manufacturing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cortisol 21-Tosylate is typically synthesized through the tosylation of cortisol. The process involves the reaction of cortisol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cortisol 21-Tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the tosylate group can be hydrolyzed to form cortisol.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the tosylate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Various cortisol derivatives depending on the nucleophile used.
Hydrolysis: Cortisol.
Oxidation and Reduction: Different metabolites of cortisol.
Applications De Recherche Scientifique
Cortisol 21-Tosylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various cortisol derivatives.
Biology: Employed in studies related to steroid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying cortisol-related disorders.
Industry: Utilized in the development of biosensors for cortisol detection and in pollution management
Mécanisme D'action
Cortisol 21-Tosylate exerts its effects by interacting with the glucocorticoid receptor. Upon binding to the receptor, it modulates the expression of various genes involved in inflammation, immune response, and metabolism. The compound’s mechanism of action is similar to that of cortisol, but the presence of the tosylate group can alter its pharmacokinetic properties and receptor binding affinity .
Comparaison Avec Des Composés Similaires
Cortisol 21-Tosylate is unique due to the presence of the tosylate group, which can influence its chemical reactivity and biological activity. Similar compounds include:
Propriétés
Numéro CAS |
63644-48-4 |
|---|---|
Formule moléculaire |
C₂₈H₃₆O₇S |
Poids moléculaire |
516.65 |
Synonymes |
Cortisol, 21-p-Toluenesulfonate; (11β)-11,17-Dihydroxy-21-[[(4-methylphenyl)sulfonyl]oxy]pregn-4-ene-3,20-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)


